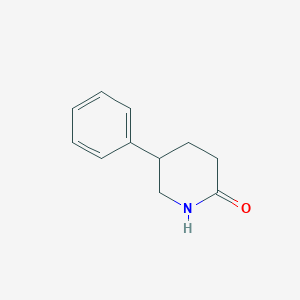

5-Phenylpiperidin-2-one

Description

Contextualization of the Piperidinone δ-Lactam Scaffold in Medicinal Chemistry Research

The piperidinone scaffold, specifically the δ-lactam (a six-membered cyclic amide), is a privileged structure in medicinal chemistry. mdpi.com Piperidine-containing compounds are considered one of the most important building blocks for the construction of pharmaceutical drugs. mdpi.com The piperidinone core is found in a variety of natural products and synthetic pharmaceuticals, demonstrating a broad range of biological activities. nih.govrsc.org

For instance, the α-hydroxy-δ-valerolactam and 3-hydroxy-2-piperidinone topologies are present in natural alkaloids and agents with anticonvulsant and antithrombotic properties. nih.govrsc.orgrsc.org Research into derivatives of the closely related isomer, 4-phenylpiperidin-2-one (B1288294), has identified promising candidates for anticonvulsant drugs. benthamdirect.com Furthermore, other isomers like piperidin-4-ones have shown potential as analgesic, hypotensive, and central nervous system depressant agents. biomedpharmajournal.org This established versatility underscores the fundamental importance of the piperidinone δ-lactam scaffold as a template for drug discovery.

Significance of the 5-Phenylpiperidin-2-one Moiety as a Research Target

The specific placement of a phenyl group at the 5-position of the piperidin-2-one ring creates a unique chemical entity that serves as a focal point for targeted research. This substitution pattern is not arbitrary; it is a deliberate design element in the quest for molecules with specific pharmacological profiles. A clear example of its utility is the use of 1-(2-methylpropyl)-5-phenylpiperidin-2-one as a key intermediate in the synthesis of piperidinone carboxamide azaindane derivatives that function as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. google.com

Research into a closely related compound, 5-methyl-5-phenylpiperidin-2-one (B1614845), has explored its potential for analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai This suggests that the 5-phenyl substitution is integral to the molecule's interaction with biological targets, particularly within the central nervous system. Further supporting this, research priorities for similar derivatives have included screening against key neurological receptors such as opioid, serotonin (B10506), and dopamine (B1211576) receptors.

Overview of Research Trajectories for this compound and its Derivatives

Current research on this compound and its analogues is proceeding along several key trajectories, primarily focusing on synthesis and pharmacological evaluation.

Synthetic Chemistry: A significant portion of research is dedicated to developing new and efficient methods for synthesizing the piperidinone core and its derivatives. Methodologies include the stereocontrolled synthesis via catalytic ring-opening of bridged δ-lactam-γ-lactones, which allows for the creation of highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.orgrsc.org Other strategies involve the hydrogenation of pyridine (B92270) precursors and various cyclization reactions to form the piperidine (B6355638) ring. mdpi.com The synthesis of specific derivatives, such as amino acid conjugates of trans-5-Aminomethyl-1-benzyl-6-phenylpiperidin-2-one, highlights the effort to create novel bioactive molecules based on this scaffold. researchgate.net

Pharmacological Evaluation: The synthesized derivatives of phenylpiperidinone are subjected to rigorous pharmacological testing to identify their potential therapeutic applications. A major area of investigation is in neurology, particularly for anticonvulsant activity. benthamdirect.com Studies on 4-phenylpiperidin-2-one derivatives showed that certain compounds exhibit potent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. benthamdirect.com One lead compound from this research was found to potentially exert its effects through the GABA system. benthamdirect.com

The table below summarizes key research findings for various phenylpiperidinone derivatives, illustrating the diverse biological activities being explored.

Research Findings on Phenylpiperidinone Derivatives

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| 4-Phenylpiperidin-2-ones | Anticonvulsant Activity | A synthesized derivative showed potent activity in MES and scPTZ screens, with further studies suggesting interaction with the GABA system. benthamdirect.com |

| 5-Methyl-5-phenylpiperidin-2-one | Analgesic, Anti-inflammatory, Neuroprotective Effects | Derivatives have been explored for these potential pharmacological activities. ontosight.ai |

| Piperidinone Carboxamide Azaindanes | CGRP Receptor Antagonism | A this compound derivative serves as a key intermediate for these potential migraine treatments. google.com |

| Phenylpiperidine Pyrrolidin-2-ones | Antiarrhythmic and Antihypertensive Activity | Certain derivatives showed significant antiarrhythmic and hypotensive effects, potentially through interaction with α-adrenoceptors. researchgate.netnih.gov |

| Piperidin-4-ones | Antimicrobial Activity | Derivatives have been synthesized and shown to possess bactericidal and fungicidal properties. biomedpharmajournal.org |

In addition to laboratory testing, in silico methods like molecular docking and prediction of molecular properties are being used to guide the design of new derivatives and to understand their mechanisms of action at a molecular level. benthamdirect.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJDLYSXYMKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-63-5 | |

| Record name | 4-Phenyl-delta-valerolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Profiling of 5 Phenylpiperidin 2 One Derivatives

Central Nervous System (CNS) Activity Investigations

The impact of 5-phenylpiperidin-2-one derivatives on the central nervous system has been a significant area of research, with studies investigating their potential to modulate key neurotransmitter systems and provide neuroprotection, as well as their efficacy as anticonvulsant agents.

Modulation of Dopamine (B1211576) Receptors by 5-Methyl-5-phenylpiperidin-2-one (B1614845)

While direct studies on the dopamine receptor modulation of 5-methyl-5-phenylpiperidin-2-one are not extensively documented, the broader class of phenylpiperidine derivatives has been a focal point of research for its potential to interact with dopaminergic systems. semanticscholar.org Dopamine, a critical neurotransmitter, is integral to motor control, cognition, and emotional regulation. researchgate.net Consequently, compounds that can modulate dopamine receptors are of significant interest for treating a variety of neurological and psychiatric disorders. semanticscholar.orgresearchgate.net

Research into disubstituted phenyl-piperidines has shown that the substitution pattern on the phenyl ring can significantly influence their potency in modulating dopamine neurotransmission. semanticscholar.org For instance, certain phenylpiperidine derivatives have been identified as having dopaminergic stabilizer characteristics, distinguishing them from typical dopamine receptor antagonists or partial agonists. sarpublication.com Furthermore, some benzoylpiperidine derivatives have been developed as mixed ligands for serotonin (B10506) (5-HT2A) and dopamine (D2) receptors. nih.gov For example, one such derivative demonstrated affinity for D2 receptors with an IC50 value of 12 nM. nih.gov

Studies on substituted phenyl-4-hydroxy-1-piperidyl indole (B1671886) analogues have led to the identification of compounds with high affinity and selectivity for the D2 versus the D3 dopamine receptor subtype. nih.govnih.gov Two such compounds, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, were found to be neutral antagonists at D2 dopamine receptors. semanticscholar.org

The following table summarizes the binding affinities of selected phenylpiperidine derivatives at dopamine receptors.

| Compound | Receptor | Binding Affinity (Ki in nM) |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s) | D2 | 0.22 ± 0.01 |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s) | D3 | 4.8 ± 0.9 |

| 1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293) | D2 | - |

| 1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293) | D3 | - |

Binding data for SV 293 was noted as having 100-fold higher affinity for D2 over D3 receptors, but specific Ki values were not provided in the source. nih.gov

Neuroprotective Potential of 5-Methyl-5-phenylpiperidin-2-one

The potential neuroprotective effects of 5-methyl-5-phenylpiperidin-2-one and its derivatives have been noted in pharmacological research. Neuroprotection is a critical therapeutic strategy for a range of neurodegenerative disorders. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, with derivatives showing potential as neuroprotective agents. nih.gov

Studies on piperidine (B6355638) derivatives have indicated their capacity to offer neuroprotective effects. For instance, in animal models of Parkinson's disease, the administration of certain piperidine derivatives led to a notable decrease in motor deficits and neuroinflammation. These effects were linked to the compounds' ability to increase dopamine levels and mitigate oxidative damage to neurons. Another piperidine derivative, piperine, has demonstrated a protective effect on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

Furthermore, research into sigma-1 receptor selective compounds, which can include piperidine structures, has provided evidence for their neuroprotective capabilities. For example, the N-(benzylpiperidin)phenylacetamide derivative LS-1-137, a high-affinity sigma-1 receptor ligand, has been shown to protect neuronal cells from glutamate-induced cell death and reduce ischemic lesion volume in an in vivo model of stroke. researchgate.net While direct data on 5-methyl-5-phenylpiperidin-2-one is limited, the broader evidence from related piperidine derivatives suggests a promising avenue for further investigation into its neuroprotective potential.

Anticonvulsant Studies of Piperidin-2-one Derivatives

A series of piperidin-2-one (δ-valerolactam) derivatives have been synthesized and evaluated for their anticonvulsant properties. In studies using mouse models, these compounds have shown efficacy against both pentylenetetrazole-induced seizures and seizures induced by maximal electroshock (MES).

One of the most effective compounds against pentylenetetrazole-induced seizures was a 3,3-diethyl derivative, which demonstrated an ED50 of 37 mg/kg. ebi.ac.uk In the maximal electroshock seizure test, a 3-benzyl derivative was identified as the most potent, with an ED50 of 41 mg/kg. ebi.ac.uk The anticonvulsant activity of these δ-valerolactams is believed to be mediated, at least in part, through the potentiation of GABA-mediated chloride currents in hippocampal neurons.

The following table presents the anticonvulsant activity of selected 3-substituted 2-piperidinone derivatives in the maximal electroshock seizure (MES) test in mice.

| Compound | Substituent at C3 | MES ED50 (mg/kg) | Protective Index (PI) |

| 3-benzyl-2-piperidinone | Benzyl (B1604629), H | 41 | 7.05 |

| 3-benzyl-3-methyl-2-piperidinone | Benzyl, Methyl | 55 | 3.04 |

| 3-benzyl-3-ethyl-2-piperidinone | Benzyl, Ethyl | 74 | 1.70 |

Peripheral and Systemic Biological Activity Evaluations

In addition to their effects on the central nervous system, derivatives of this compound have been assessed for their biological activities in the peripheral and systemic domains, including their potential as analgesic, anti-inflammatory, and antihistamine agents.

Analgesic and Anti-inflammatory Effects of 5-Methyl-5-phenylpiperidin-2-one

The analgesic and anti-inflammatory properties of piperidine-containing compounds have been a subject of interest in medicinal chemistry. mdpi.com While specific data on 5-methyl-5-phenylpiperidin-2-one is not widely available, related structures have demonstrated notable activity in preclinical models. Pyridazinone derivatives, for example, have been reported to possess both analgesic and anti-inflammatory activities. sarpublication.com

Certain 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have been noted for their potent analgesic activity. sarpublication.com Similarly, some 3-O-substituted benzyl pyridazinone derivatives have exhibited strong anti-inflammatory effects. sarpublication.com In a study of pyrazoline derivatives, which can be structurally related to piperidinones, compounds with a p-chloroaryl group showed a high order of activity in both analgesic and anti-inflammatory tests. bioline.org.br

The following table summarizes the anti-inflammatory activity of selected compounds from a series of 1,3,4-trisubstituted pyrazole (B372694) analogues, which share some structural similarities with the broader class of compounds under investigation.

| Compound | Substituent | Anti-inflammatory Activity (% inhibition of paw edema) |

| 5s | - | 76.56 |

| 5u | - | 78.09 |

| Ibuprofen (Standard) | - | 79.23 |

Activity measured at 4 hours. nih.gov

Antihistamine Activity of Piperidin-2-one Peptidomimetics

Piperidine and piperidinone derivatives have been investigated for their potential as histamine (B1213489) H1 receptor antagonists. Structural modifications of serotonergic agents have led to the discovery of piperidine-containing compounds with significant antihistamine activity. nih.gov

For example, the substitution of a xanthinyl moiety into certain piperidinyl derivatives has yielded potent and orally active H1-antagonists with a long duration of action. nih.gov One such compound, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, demonstrated these favorable properties. nih.gov Furthermore, research into indolylpiperidinyl derivatives has identified several compounds with potent histamine H1 antagonist activity. acs.org Structure-activity relationship studies have indicated that substitutions on the indolyl ring can enhance in vivo activity. acs.org

The piperidine moiety is considered a key structural feature for dual activity at histamine H3 and sigma-1 receptors in some compound series. acs.org The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly impact the binding affinity at these receptors, highlighting the importance of the piperidine core in designing dual-acting ligands. acs.org

Anticancer and Cytotoxicity Assessment of N-substituted Piperidinone Structures

The search for novel anticancer agents has led to the exploration of various synthetic scaffolds, including N-substituted piperidinone structures. Research has shown that these compounds can exhibit significant cytotoxic activity against a range of human cancer cell lines. cu.edu.eg Modifications to the N-substituent and the arylidene groups at the 3 and 5 positions of the piperidone ring have been systematically investigated to establish structure-activity relationships (SAR).

One study synthesized a series of N-substituted 3,5-bis(arylidene)-4-piperidone derivatives and evaluated their antiproliferative activity. cu.edu.eg These compounds demonstrated more potent cytotoxicity than curcumin (B1669340), a natural compound known for its anticancer properties. cu.edu.eg The most active compound identified was 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one, which displayed broad-spectrum antiproliferative activity with GI50 values below 1 µM in 81% of the tested cell lines. cu.edu.eg

Further investigations into N-methyl-3,5-bis-(arylidenyl)-4-piperidone analogs of curcumin revealed remarkable cytotoxicity, particularly against murine melanoma (B16) and murine lymphoma (L1210) cells. hope.edu The dimethoxy and dihydroxy substituted analogs emerged as the most active compounds, with IC50 values in the low micromolar range, approximately 10 times more cytotoxic than the parent compound. hope.edu The position of the hydroxyl group was found to be critical for cytotoxicity, and N-substitution in the 4-piperidone (B1582916) moiety generally enhanced the cytotoxic potential. hope.edu

The development of dissymmetric 3,5-bis(arylidene)-4-piperidones (BAPs) has also shown promise, exhibiting selective cytotoxicity with minimal impact on normal cells. ijamscr.com Modifications such as N-benzoylation, N-benzenesulfonylation, and N-acryloylation have further enhanced the cytotoxic profiles of these derivatives, showing significant activity against carcinoma, leukemia, and colon cancer cell lines. ijamscr.com

Table 1: Cytotoxicity of Selected N-substituted Piperidinone Derivatives

| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one | Multiple Human Cancer Cell Lines | MG-MID GI50: 0.35 | cu.edu.eg |

| N-methyl-3,5-bis(dimethoxyphenyl)-4-piperidone analog | B16 (murine melanoma), L1210 (murine lymphoma) | 0.2 - 2.3 | hope.edu |

| N-methyl-3,5-bis(dihydroxyphenyl)-4-piperidone analog | B16 (murine melanoma), L1210 (murine lymphoma) | 0.2 - 2.3 | hope.edu |

| 3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | HCT116 (human colon) | 1.5 | nih.gov |

| 3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | HeLa (human cervical) | 8 | nih.gov |

Antiviral Activity Investigations of Phenylpiperidin-2-one Derivatives

The antiviral potential of phenylpiperidin-2-one and its derivatives has been an area of active investigation. One study focused on the synthesis and broad-spectrum antiviral screening of novel 3-phenylpiperidine-2,6-dione derivatives. researchgate.net While many of the tested compounds showed limited activity, the benzyl and fluorophenyl derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2), and the fluorophenyl derivative also showed activity against Herpes Simplex Virus-1 (HSV-1). researchgate.net

In the context of Human Immunodeficiency Virus (HIV), research into novel phenylalanine derivatives as HIV-1 capsid (CA) protein inhibitors has revealed the importance of specific substituents, including piperidine moieties. nih.gov One such derivative, with a 5-aminoindoline substitution, displayed the best antiviral activity with an EC50 value of 2.57 µM. nih.gov Compounds with piperidine and thiomorpholine (B91149) substitutions also exhibited moderate antiviral activity. nih.gov These findings suggest that the piperidine ring can be a valuable component in the design of novel anti-HIV agents targeting the capsid protein. nih.gov

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Derivative | Virus | Activity Metric (µM) | Finding | Reference |

|---|---|---|---|---|

| 3-Phenylpiperidine-2,6-dione benzyl derivative | Coxsackievirus B2 (CVB-2) | - | Moderate protection | researchgate.net |

| 3-Phenylpiperidine-2,6-dione fluorophenyl derivative | Coxsackievirus B2 (CVB-2) | - | Moderate protection | researchgate.net |

| 3-Phenylpiperidine-2,6-dione fluorophenyl derivative | Herpes Simplex Virus-1 (HSV-1) | - | Moderate activity | researchgate.net |

| Phenylalanine derivative with 5-aminoindoline substitution | HIV-1 | EC50: 2.57 | Best antiviral activity in series | nih.gov |

| Phenylalanine derivative with piperidine substitution | HIV-1 | EC50: 4.85 | Moderate antiviral activity | nih.gov |

| Phenylalanine derivative with thiomorpholine substitution | HIV-1 | EC50: 5.06 | Moderate antiviral activity | nih.gov |

Enzyme and Receptor Target Interactions

Farnesyltransferase (FTase) Inhibition by 5-Nitropiperidin-2-one Derivatives

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of several proteins, including the Ras oncoproteins, which are frequently mutated in human cancers. nih.govwikipedia.org Therefore, FTase inhibitors are being investigated as potential anticancer agents. nih.gov A novel series of piperidine derivatives with potent FTase inhibitory activity was discovered from a 5-nitropiperidin-2-one combinatorial library. acs.org

The initial hit compound from the library exhibited moderate FTase inhibition with an IC50 of 420 nM. acs.org Systematic medicinal chemistry studies led to the optimization of this lead compound. It was found that all four substituents on the piperidine core played a crucial role in FTase inhibition. acs.org For instance, a 3-pyridylmethyl group at the N-1 position was found to be important for activity. acs.org Through these optimization efforts, a piperidine derivative with an IC50 value of 3.7 nM was developed, representing a more than 100-fold increase in potency from the initial hit. acs.org Kinetic analysis revealed that these compounds inhibit FTase in a competitive manner with respect to the Ras protein substrate. acs.org

Table 4: Farnesyltransferase (FTase) Inhibitory Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Note | Reference |

|---|---|---|---|

| Initial Hit (from 5-nitropiperidin-2-one library) | 420 | Moderate inhibition | acs.org |

| Optimized Piperidine Derivative | 3.7 | Potent inhibition | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Determinants for Biological Potency in 5-Phenylpiperidin-2-one Scaffolds

The biological activity of compounds derived from the this compound framework is not arbitrary but is dictated by specific structural features. Research has consistently shown that the core scaffold itself, comprising the piperidin-2-one (a cyclic amide or lactam) ring and a strategically placed phenyl group, is a crucial determinant of potency.

The piperidine (B6355638) ring is a widespread motif in numerous natural alkaloids and drug candidates, valued for its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological targets. researchgate.netnih.gov The ketone functionality at the C-2 position within the piperidine ring introduces a polar group capable of forming hydrogen bonds and also serves as a synthetic handle for creating diverse analogs.

The phenyl group is another critical component. Its incorporation is often motivated by SAR studies indicating that an aromatic substituent can enhance receptor binding affinity and improve pharmacological properties. For instance, in the development of farnesyltransferase (FTase) inhibitors, the presence of aromatic groups at both the C-4 and C-6 positions of a piperidin-2-one core was found to be essential for activity. acs.org Similarly, the 4-phenylpiperidin-4-ol (B156043) moiety has been identified as a key contributor to the pharmacological activity of certain antifungal and antibacterial agents. bibliotekanauki.pl

Structure-activity relationship analyses reveal that the biological effect is often a result of the combined contribution of the core scaffold and its substituents. Studies on certain benzo[e] acs.orgcdnsciencepub.comtriazinone derivatives showed that while the core heterocyclic scaffold displayed some inhibitory effects, its potency was significantly enhanced by the addition of a 6-(4-phenylpiperazin-1-yl) substituent. mdpi.com This highlights that the phenylpiperidine moiety, even when attached to a larger scaffold, can be a primary driver of biological interaction and potency. mdpi.com

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the this compound scaffold is a primary strategy for fine-tuning pharmacological activity, selectivity, and potency. The nature, position, and electronic properties of these substituents can dramatically alter a compound's interaction with its biological target.

Systematic studies have demonstrated the importance of substituents at various positions of the piperidin-2-one ring. For example, in a series of farnesyltransferase inhibitors based on a 4-(phenyl)-5-nitro-piperidin-2-one structure, both the N-1 and C-5 substituents were found to be critical. acs.org The 3-pyridylmethyl group at the N-1 position was important for inhibition, and altering the nitrogen's position within the pyridine (B92270) ring led to a complete loss of activity. acs.org Likewise, the nitro group at the C-5 position was essential; its reduction to an amino or hydroxylamino group rendered the compounds inactive. acs.org

The substitution pattern on the phenyl ring itself is also a key modulator of activity. For certain compounds targeting dopamine (B1211576) neurotransmission, introducing two substituents on the aryl ring at the 3- and 5-positions resulted in an unprecedented increase in potency compared to mono-substituted or 3,4-disubstituted analogs. google.com In other cases, compounds with electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring have demonstrated superior efficacy. Conversely, research on other piperidin-4-ones found that electron-donating groups like methoxy (B1213986) and methyl on the phenyl rings at C-2 and C-6 led to excellent free-radical scavenging effects, while electron-withdrawing groups like fluoro and chloro enhanced cytotoxic and antimicrobial activities. researchgate.net

The following table summarizes findings on how specific substituent modifications on phenylpiperidine and related piperidinone scaffolds influence their pharmacological profiles.

| Scaffold/Compound Series | Position of Modification | Substituent Change | Impact on Pharmacological Profile | Reference(s) |

| (±)-4-(3-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | N-1 (R¹) | 3-pyridylmethyl changed to 2- or 4-pyridylmethyl | Complete loss of FTase inhibition. | acs.org |

| (±)-4-(3-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | C-5 (R⁵) | Nitro group reduced to hydroxylamino or amino group | Resulted in inactive compounds. | acs.org |

| 4-(phenyl)-N-alkyl-piperidines | Phenyl Ring | 3,5-disubstitution (meta, meta) | Unprecedented increase in potency for dopamine neurotransmission compared to mono- or 3,4-disubstituted compounds. | google.com |

| 4-Phenylpiperidin-2-one (B1288294) derivatives | Phenyl Ring | Addition of electron-withdrawing groups (e.g., trifluoromethyl) | Superior efficacy in modulating GABA neurotransmitter systems. | |

| N-acyl r-2,c-6-bis(phenyl)-piperidin-4-ones | Phenyl Ring (at C-2, C-6) | Electron-donating groups (methoxy, methyl) | Excellent free radical scavenging effects. | researchgate.net |

| N-acyl r-2,c-6-bis(phenyl)-piperidin-4-ones | Phenyl Ring (at C-2, C-6) | Electron-withdrawing groups (fluoro, chloro, bromo) | Outperformed in cytotoxic and antimicrobial activities. | researchgate.net |

| Haloperidol Analog (SYA 013) | Butyrophenone Carbonyl | Replacement with Sulfur (S) or Oxygen (O) | Lower binding affinity at the D₂ receptor. | nih.gov |

| Benzo[e] acs.orgcdnsciencepub.comtriazinone Scaffold | C-6 | Phenylpiperazine vs. Phenylpiperidine | The phenylpiperidine derivative showed reduced efficacy compared to the phenylpiperazine analog, possibly due to fewer hydrogen bonding opportunities. | mdpi.com |

Stereochemical Influences on Biological Activity within Piperidin-2-one Frameworks

Stereochemistry plays a pivotal role in the biological activity of piperidin-2-one frameworks, as the three-dimensional arrangement of atoms dictates the molecule's shape and its ability to fit into the binding site of a biological target. researchgate.net The conformational preference of the piperidine ring and the spatial orientation of its substituents can lead to significant differences in potency and selectivity between stereoisomers.

The orientation of the phenyl group—whether it adopts an axial or equatorial position relative to the piperidine ring—can have profound effects. For certain 1,2,5-trimethyl-4-phenyl-piperidin-4-ol derivatives, isomers with an equatorial phenyl group were found to prefer a chair conformation, while those with an axial phenyl group favored a different conformation. cdnsciencepub.com These conformational differences, dictated by stereochemistry, are known to influence pharmacological activity.

Furthermore, the absolute configuration at chiral centers can be a critical determinant of biological function. In the study of farnesyltransferase inhibitors, the racemic compound (±)-17 was separated into its two enantiomers, (+)-17 and (−)-17. acs.org This optical resolution revealed that different enantiomers can possess distinct biological activities, underscoring the importance of stereochemistry. acs.org Synthetic methodologies that allow for stereoselective or stereospecific outcomes are therefore highly valuable in medicinal chemistry. mdpi.com For example, organocatalytic methods have been developed for the enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines, providing access to chirally enriched compounds. mdpi.com

The conformation of the piperidine ring itself can be influenced by its substituents. While many simple piperidines prefer a stable chair conformation, the introduction of bulky N-acyl groups can distort the ring into a boat or twist-boat conformation. researchgate.net Such conformational changes directly impact the spatial relationship between key pharmacophoric groups, thereby altering the molecule's interaction with its target receptor.

Rational Design Strategies for Optimizing Bioactivity of this compound Analogs

Rational drug design involves the deliberate and targeted modification of a lead compound to improve its bioactivity, selectivity, and pharmacokinetic properties. For this compound analogs, several key strategies are employed.

One common approach is scaffold hopping , where the core structure of a known active compound is replaced with a structurally different but functionally similar scaffold to discover novel chemotypes with improved properties. nih.gov This strategy was used to develop new antifungal agents by optimizing a lead compound through three rounds of structural modification, ultimately yielding a novel phenylpyrimidine inhibitor with superior activity. nih.gov

Bioisosteric replacement is another powerful tool. This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. mdpi.com For example, a 1,2,4-triazole (B32235) group was successfully used as a bioisosteric substitute for a key amide group in a series of kinase inhibitors. nih.gov This change not only maintained the crucial hydrogen bonding interactions but also improved potency and metabolic stability. nih.gov The phenyl(piperidin-4-yl)methanone (B1296144) fragment itself is sometimes considered a potential bioisostere of a piperazine (B1678402) ring, where the carbonyl group can compensate for the loss of a nitrogen atom by establishing new hydrogen bonds. mdpi.com

Structure-based design , often aided by computational methods like molecular docking, allows for the visualization of how a ligand binds to its target protein. This information guides the design of new analogs with optimized interactions. nih.govmdpi.com For instance, molecular docking was used to design new anticancer agents by introducing phenylpiperazine moieties into a 1,2-benzothiazine scaffold, predicting their binding to the DNA-Topo II complex. nih.govmdpi.com

Finally, lead-oriented synthesis aims to efficiently generate libraries of diverse, three-dimensional compounds that are well-suited for biological screening. whiterose.ac.uk This approach focuses on creating structurally complex and shape-diverse scaffolds from the bottom up, providing a rich pool of novel compounds for identifying new lead structures. whiterose.ac.uk

Computational Chemistry and Molecular Modeling Applications in 5 Phenylpiperidin 2 One Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. academie-sciences.frnih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.govnih.gov

In the context of 5-phenylpiperidin-2-one research, molecular docking simulations are employed to investigate the binding affinities and interaction patterns of its derivatives with various biological targets. For instance, derivatives of the closely related benzoylpiperidine have been studied for their interactions with targets like the 5-HT2A receptor. mdpi.com The process involves generating a three-dimensional model of the ligand (this compound derivative) and docking it into the active site of a target protein, often obtained from crystallographic data. academie-sciences.fr The simulations then calculate the binding energy, which is a measure of the affinity between the ligand and the target. Lower binding energies typically indicate a more stable and favorable interaction. academie-sciences.fr

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com For example, studies on similar piperidine-containing compounds have identified specific amino acid residues within the binding pocket that are crucial for interaction. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. mdpi.com

Table 1: Example of Molecular Docking Data for a Hypothetical this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme A | -8.5 | Tyr123, Phe256 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.2 | Leu78, Val101 | Hydrophobic Interaction |

| Kinase C | -9.1 | Asp150, Lys65 | Ionic Interaction, Hydrogen Bond |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules like this compound. tandfonline.comresearchgate.net These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics. samipubco.com

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. samipubco.comchesci.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. tandfonline.com

For derivatives of piperidin-4-one, which is structurally related to this compound, DFT calculations have been used to determine these electronic parameters. chesci.com These studies help in predicting the most reactive sites within the molecule and understanding intramolecular charge transfer processes, which can be crucial for biological activity. samipubco.comchesci.com

Table 2: Calculated Electronic Properties of a Hypothetical this compound Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Other quantum chemical parameters that can be calculated include electronegativity, chemical hardness, and softness, which further describe the molecule's reactivity and interaction capabilities. researchgate.net

In Silico Prediction of Biological Activities and Chemical Reactivity

In silico methods are increasingly used to predict the biological activities and chemical reactivity of novel compounds, including derivatives of this compound. clinmedkaz.orgnih.gov These predictive models leverage large datasets of known chemical structures and their associated biological activities to identify potential pharmacological effects of new molecules. clinmedkaz.org

Web-based tools and specialized software can predict a wide range of properties, from potential therapeutic targets to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. clinmedkaz.orgbonviewpress.com For instance, the Prediction of Activity Spectra for Substances (PASS) tool can forecast the likely biological activities of a compound based on its structure. clinmedkaz.org Similarly, ADMET prediction tools are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. plos.org

By analyzing the chemical structure of this compound, these in silico tools can suggest potential activities such as enzyme inhibition, receptor modulation, or antimicrobial effects. clinmedkaz.org This approach helps to prioritize which derivatives should be synthesized and tested experimentally, thereby saving time and resources. nih.gov The predictions are based on the presence of specific pharmacophores and structural motifs within the molecule that are known to be associated with certain biological functions. plos.org

Table 3: Predicted Biological Activities for a Hypothetical this compound Derivative

| Predicted Activity | Probability |

| Kinase Inhibitor | High |

| GPCR Ligand | Moderate |

| Enzyme Inhibitor | Moderate |

| Antimicrobial | Low |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Metabolic Pathways and Pharmacokinetic Research on 5 Phenylpiperidin 2 One and Its Analogs

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes)

The initial evaluation of a compound's metabolic fate often begins with in vitro metabolic stability assays. These tests are essential for predicting how quickly a compound will be metabolized in the body, which in turn influences its duration of action and bioavailability. srce.hr Human liver microsomes (HLM) are a standard tool for these assessments, as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for Phase I metabolism. srce.hrevotec.com

The stability of a compound in HLM is typically measured by its half-life (t½), the time it takes for 50% of the compound to be metabolized, and its intrinsic clearance (CLint), which describes the rate of metabolism independent of other physiological factors. srce.hr A short half-life and high clearance suggest rapid metabolism, which may lead to low bioavailability in vivo. srce.hr

Studies on various piperidine (B6355638) and piperidinone analogs have demonstrated a range of metabolic stabilities. For instance, some N-{[phenyl(piperidin-2-yl)]methyl}benzamide derivatives showed low metabolism rates in human liver microsomes, with only 13.8% and 16.4% of the parent compounds being consumed for compounds 7v and 7w, respectively, indicating good stability. jst.go.jp In contrast, the small molecule inhibitor LMT-28 exhibited moderate stability in HLM with a half-life of 21.9 minutes and an intrinsic clearance of 64 µL/min/mg protein. animbiosci.org Another study on a piperazine-based compound, ML267, found it was stable in mouse and rat liver microsomes, suggesting that metabolism is mediated by CYP enzymes as the compound was completely stable when the necessary cofactor (NADPH) was absent. acs.org

Table 1: Representative In Vitro Metabolic Stability Data for Piperidine Analogs in Liver Microsomes

| Compound/Analog | Microsome Source | Parameter | Value | Reference |

|---|---|---|---|---|

| LMT-28 | Human | t½ (min) | 21.9 ± 2.8 | animbiosci.org |

| LMT-28 | Human | CLint (µL/min/mg protein) | 64 ± 8.1 | animbiosci.org |

| LMT-28 | Rat | t½ (min) | 15.3 ± 1.4 | animbiosci.org |

| Compound 7v | Human | % Metabolized | 13.8 | jst.go.jp |

| Compound 7w | Human | % Metabolized | 16.4 | jst.go.jp |

| ML267 | Mouse | t½ (min) | 49.5 | acs.org |

| ML267 | Rat | t½ (min) | >30 | acs.org |

Identification of Major Biotransformation Pathways

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, such as drugs, to facilitate their elimination. nih.gov This process is generally divided into two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. srce.hrnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and promote excretion. nih.gov

Specific metabolic pathways have been identified for certain analogs. In a study of glutaminase (B10826351) inhibitors, a major metabolite (compound 7) was formed through the oxidation of a sulfide (B99878) group in the parent compound (compound 6). nih.gov This highlights how specific structural features can be susceptible to metabolic attack. Beyond oxidation, other pathways like glucuronidation (a Phase II reaction) can also contribute to the metabolism of compounds that possess suitable functional groups, although in the case of compound 6, this pathway was found to be negligible. nih.gov The metabolites produced can be inactive, active, or even toxic, making the identification of these biotransformation pathways a critical step in drug development. nih.govgoogle.com

Prediction of Pharmacokinetic Parameters, including Blood-Brain Barrier Permeability and Oral Bioavailability

The therapeutic efficacy of a drug candidate depends heavily on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Predicting key parameters such as blood-brain barrier (BBB) permeability and oral bioavailability is essential, particularly for drugs targeting the central nervous system (CNS). nih.gov

The BBB is a highly selective barrier that protects the brain, and a drug's ability to cross it is governed by several physicochemical properties. nih.govnih.gov Key factors include:

Lipophilicity: Higher lipophilicity generally enhances passive diffusion across the lipid membranes of the BBB. mdpi.com

Molecular Size: Smaller molecules tend to permeate the BBB more easily. frontiersin.org

Polar Surface Area (TPSA): A lower TPSA is often associated with better BBB penetration. mdpi.comfrontiersin.org

Hydrogen Bonding Potential: A lower capacity for forming hydrogen bonds promotes BBB crossing. mdpi.com

In silico (computational) models are frequently used to predict these properties and the resulting BBB permeability for new chemical entities. researchgate.netresearchgate.netscispace.com For a series of 4-phenylpiperidin-2-one (B1288294) derivatives designed as anticonvulsants, in silico predictions suggested that most of the target compounds possessed favorable BBB permeability. benthamdirect.com Experimental methods like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provide an in vitro measure of a compound's ability to cross a lipid membrane, serving as a surrogate for the BBB. nih.gov

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is another critical parameter. It is influenced by both metabolic stability and absorption. animbiosci.orgnih.gov For instance, the improved metabolic stability of a methyl sulfone analog of a 2-phenylpiperidine (B1215205) derivative was associated with enhanced oral bioavailability. nih.govsigmaaldrich.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screenings of phenyl piperidine derivatives have shown that some compounds possess good distribution profiles, indicating potential for oral administration. researchgate.netscispace.com

Table 2: Key Physicochemical Descriptors Influencing Pharmacokinetic Parameters

| Parameter | Influence on BBB Permeability | Influence on Oral Bioavailability | Reference |

|---|---|---|---|

| Lipophilicity (e.g., logP, logD) | Higher values generally favorable | Optimal range required; too high can decrease solubility and absorption | mdpi.comnih.govsigmaaldrich.com |

| Molecular Weight (MW) | Lower values generally favorable | Lower values generally favorable for absorption | frontiersin.org |

| Topological Polar Surface Area (TPSA) | Lower values generally favorable | Lower values can improve membrane permeability | mdpi.comfrontiersin.org |

| Hydrogen Bond Donors/Acceptors | Fewer donors/acceptors is favorable | Fewer donors/acceptors can improve permeability | mdpi.com |

| Metabolic Stability | Indirect (influences concentration gradient) | Higher stability reduces first-pass metabolism, increasing bioavailability | srce.hranimbiosci.org |

Strategies for Metabolism Optimization in Lead Compound Development

A primary goal in medicinal chemistry is to optimize lead compounds to have favorable pharmacokinetic properties, including appropriate metabolic stability. srce.hrnih.gov Rapid metabolism can lead to short duration of action and poor oral bioavailability, while excessively slow metabolism can cause drug accumulation and potential toxicity. srce.hr Several strategies are employed to fine-tune the metabolic profile of compounds like 5-phenylpiperidin-2-one and its analogs.

One effective strategy is scaffold-hopping , where a part of the molecule known to be metabolically liable, such as a phenyl ring, is replaced with a different chemical scaffold that is more resistant to metabolism. researchgate.net Replacing an electron-rich aromatic system with a more electron-deficient heterocycle, like a pyridine (B92270) ring, can increase robustness towards CYP450-mediated oxidation while maintaining the necessary structural shape for biological activity. researchgate.net

Another common approach is to block sites of metabolism . This involves introducing chemical groups at or near the position on the molecule where metabolism occurs. For example, the strategic placement of fluorine atoms on a molecule can significantly increase its resistance to oxidative metabolism by CYP enzymes. This is because the carbon-fluorine bond is very strong and less susceptible to enzymatic cleavage.

Advanced Analytical Methodologies for Research and Characterization of 5 Phenylpiperidin 2 One

Chromatographic Techniques for Separation and Quantification in Research (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are powerful tools for the separation and quantification of 5-Phenylpiperidin-2-one in various research contexts. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) depends on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. The fragmentation patterns are often highly specific to a particular molecule, allowing for confident structural confirmation. researchgate.net For this compound, derivatization might be employed to increase its volatility if necessary.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a versatile technique that is not limited by the sample's volatility. clinicaterapeutica.it Separation is achieved in a liquid phase, where the sample is pumped through a column packed with a stationary phase. The separation mechanism is based on the differential partitioning of the analyte between the mobile and stationary phases. mdpi.com Coupling HPLC with a mass spectrometer allows for the sensitive detection and identification of the eluted compounds. rhhz.net Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times. imrpress.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that keeps the molecule intact, providing accurate molecular weight information. d-nb.info

The table below illustrates typical parameters that would be defined in a research setting for the analysis of this compound using these techniques.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Gradient of water and acetonitrile (B52724) with formic acid |

| Injection Mode | Split/Splitless | Autosampler |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Mass Spectrometer (Quadrupole, TOF, Ion Trap) |

| Quantification | Based on peak area of characteristic fragment ions | Based on peak area of the molecular ion [M+H]⁺ |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. uomustansiriyah.edu.iq They provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic compounds. slideshare.netnih.gov It is based on the interaction of atomic nuclei with an external magnetic field. slideshare.net

¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin splitting).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. uomustansiriyah.edu.iq

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish proton-proton and proton-carbon correlations over two or three bonds, respectively, allowing for the unambiguous assembly of the molecular structure. core.ac.uk

Mass Spectrometry (MS): As a standalone technique, MS provides the molecular weight of a compound with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass of the molecular ion. d-nb.info The fragmentation pattern observed in the mass spectrum, particularly with hard ionization techniques like Electron Ionization (EI), provides a molecular fingerprint that can be used to confirm the structure by analyzing the breakdown of the molecule. libretexts.org

The following table summarizes the kind of characteristic spectral data expected for the structural confirmation of this compound.

| Technique | Data Type | Expected Information for this compound |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons (phenyl group) and aliphatic protons (piperidinone ring). |

| Splitting Patterns | Complex splitting due to coupling between protons on the piperidinone ring. | |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ring. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the compound. |

| Fragmentation Pattern | Characteristic fragment ions resulting from the cleavage of the piperidinone ring and loss of substituents. |

Validation of Analytical Procedures for Research Purposes

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.netijcrt.org It is a critical requirement for ensuring the quality and reliability of research data. researchgate.netcampilab.by For quantitative analysis of this compound, the validation process assesses several key performance characteristics as defined by international guidelines. gavinpublishers.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

This table outlines the typical acceptance criteria for these parameters in a validated research method.

| Validation Parameter | Description | Common Acceptance Criteria for Research |

| Linearity | Correlation coefficient of the calibration curve | r² ≥ 0.99 |

| Accuracy | Percent recovery of a known amount of analyte | 80-120% |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) for multiple measurements | ≤ 15% |

| Intermediate Precision | %RSD of measurements on different days or by different analysts | ≤ 20% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio | Typically S/N ≥ 10 |

Future Research Directions and Therapeutic Potential of 5 Phenylpiperidin 2 One

Development of Novel 5-Phenylpiperidin-2-one Analogs with Enhanced Selectivity and Potency

The core structure of this compound is ripe for chemical modification to enhance its selectivity and potency for specific biological targets. The development of novel analogs will be a critical step in harnessing its therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the compound's electronic properties and steric profile. This can lead to improved binding affinity and selectivity for the target protein. For instance, in the development of selective serotonin (B10506) 5-HT2A receptor agonists based on a 2,5-dimethoxyphenylpiperidine scaffold, modifications to the phenyl ring were found to be a key determinant of activity acs.orgnih.gov.

Introduction of Chiral Centers: The synthesis of enantiomerically pure analogs can be crucial, as different stereoisomers often exhibit distinct pharmacological profiles.

Systematic exploration of these modifications, coupled with robust biological screening, will be essential to identify analogs with optimized therapeutic properties.

Table 1: Potential Modifications of this compound and Their Rationale

| Modification Site | Type of Modification | Rationale for Enhanced Activity |

| Phenyl Ring | Introduction of halogens, alkyl, alkoxy, or nitro groups | Altering electronic and steric properties to improve target binding and selectivity. |

| Piperidinone Nitrogen | N-alkylation with various functional groups | Modulating lipophilicity and introducing new interaction points with the target. |

| Piperidinone Ring | Introduction of substituents at C3, C4, or C6 | Exploring new binding interactions and optimizing the molecule's conformation. |

| Stereochemistry | Synthesis of specific enantiomers or diastereomers | Exploiting the stereospecific nature of biological targets to improve potency and reduce off-target effects. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the specific biological targets of this compound are not yet fully elucidated, the broader class of phenylpiperidine derivatives has shown activity against a range of targets, suggesting several promising avenues for investigation.

Central Nervous System (CNS) Targets: The phenylpiperidine scaffold is a common feature in many centrally acting drugs. Therefore, it is plausible that this compound or its analogs could modulate the activity of various neurotransmitter receptors and transporters. For example, various phenylpiperidine derivatives have been investigated as ligands for dopamine (B1211576) and serotonin receptors acs.orgacs.org. Future research should involve comprehensive pharmacological screening of this compound analogs against a panel of CNS targets to identify potential therapeutic applications in neurological and psychiatric disorders.

Anticancer Potential: Some piperidinone-containing compounds have demonstrated cytotoxic activity against cancer cell lines nih.gov. The mechanism of action for these compounds may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation. Screening this compound and its derivatives against a diverse panel of cancer cell lines could uncover novel anticancer agents. Subsequent mechanistic studies would then be necessary to identify the specific molecular targets and pathways involved. For example, some diketopiperazines have been shown to inhibit the growth of various cancer cell lines, with their activity being dependent on specific structural features nih.gov.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound analogs.

Computational Approaches:

Molecular Docking: In silico molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various potential biological targets jksus.orgdovepress.commdpi.comnih.gov. This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of the analogs and their biological activity. These models can then be used to predict the activity of newly designed compounds.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs at an early stage d-nb.infofiveable.menih.govchemrevlett.comfrontiersin.org. This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be utilized to rapidly screen large libraries of this compound analogs against various biological targets to identify initial hits.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the most promising analogs in complex with their biological targets. This provides valuable insights into the molecular basis of their interaction and can guide further optimization.

Translational Research Challenges and Opportunities in Drug Development

The translation of a promising compound from the laboratory to the clinic is a complex process fraught with challenges. However, the unique properties of the this compound scaffold may also present significant opportunities.

Challenges:

Pharmacokinetics and Bioavailability: Phenylpiperidine derivatives can sometimes exhibit challenging pharmacokinetic profiles, including rapid metabolism or poor oral bioavailability painphysicianjournal.comnih.govresearchgate.net. Early and thorough investigation of the ADMET properties of this compound analogs will be crucial to identify candidates with suitable drug-like properties.

Off-Target Effects: The phenylpiperidine scaffold can interact with multiple biological targets, which can lead to undesirable side effects. Developing highly selective analogs will be a key challenge.

Predictive Animal Models: The availability of relevant and predictive animal models for the targeted diseases will be critical for evaluating the in vivo efficacy of the developed compounds.

Opportunities:

Scaffold for Diverse Targets: The versatility of the this compound scaffold allows for the potential development of therapeutics for a wide range of diseases, from CNS disorders to cancer.

Potential for Improved Drug-like Properties: Through rational drug design and chemical optimization, it may be possible to develop analogs with superior pharmacokinetic and safety profiles compared to existing drugs.

Personalized Medicine: A deeper understanding of the mechanism of action of this compound analogs could pave the way for a personalized medicine approach, where patients are selected for treatment based on their specific molecular profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylpiperidin-2-one, and how can their efficiency be systematically compared?

- Methodology : Use the PICOT framework to structure comparisons:

- P (Population): this compound synthesis.

- I (Intervention): Varying catalysts (e.g., Lewis acids vs. organocatalysts).

- C (Comparison): Yield, purity, and reaction time across methods.

- O (Outcome): Identify the most efficient route.

- Experimental Design : Characterize products via NMR, HPLC, and mass spectrometry to validate purity and structure . Report detailed protocols (e.g., solvent ratios, temperature gradients) to ensure reproducibility .

- Data Presentation : Tabulate yields, reaction conditions, and analytical results (e.g., Table 1) using metric units and error margins .

Q. How can researchers ensure the purity of this compound in pharmacological studies?

- Methodology :

- Chromatographic Techniques : Use HPLC with UV detection or GC-MS for trace impurity analysis .

- Spectroscopic Validation : Compare IR and NMR spectra with reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Systematic Review : Use databases like PubMed and SciFinder to collate studies, filtering by assay type (e.g., IC50 values in kinase inhibition) .

- Statistical Analysis : Apply meta-analysis to identify outliers or methodological inconsistencies (e.g., cell line variability, solvent effects) .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .

- QSAR Studies : Corstruct quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Q. What are the challenges in elucidating the metabolic pathways of this compound in vivo?

- Methodology :

- Isotopic Labeling : Use C-labeled compounds to track metabolic products via LC-MS .

- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors to identify primary metabolic enzymes .

Methodological Best Practices

- Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo .

- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.